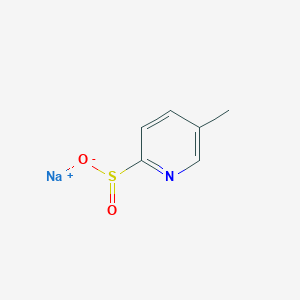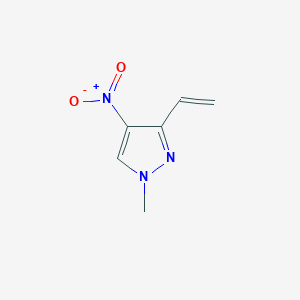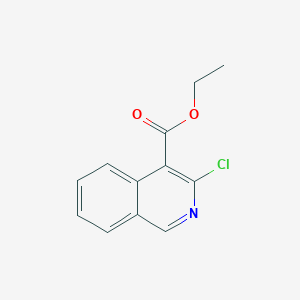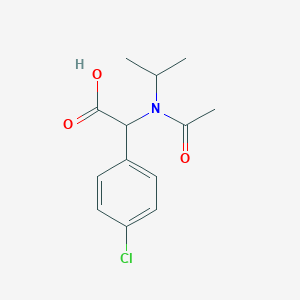
2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid is an organic compound that belongs to the class of acetic acids It is characterized by the presence of a chlorophenyl group and an N-isopropylacetamido group attached to the acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and isopropylamine.
Formation of Intermediate: The first step involves the condensation of 4-chlorobenzaldehyde with isopropylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is then acylated with chloroacetic acid in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-2-(N-methylacetamido)acetic Acid
- 2-(4-Chlorophenyl)-2-(N-ethylacetamido)acetic Acid
- 2-(4-Chlorophenyl)-2-(N-propylacetamido)acetic Acid
Uniqueness
2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid is unique due to the presence of the N-isopropylacetamido group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the acetamido group.
Eigenschaften
Molekularformel |
C13H16ClNO3 |
|---|---|
Molekulargewicht |
269.72 g/mol |
IUPAC-Name |
2-[acetyl(propan-2-yl)amino]-2-(4-chlorophenyl)acetic acid |
InChI |
InChI=1S/C13H16ClNO3/c1-8(2)15(9(3)16)12(13(17)18)10-4-6-11(14)7-5-10/h4-8,12H,1-3H3,(H,17,18) |
InChI-Schlüssel |
OJXYWPJLCGDKGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



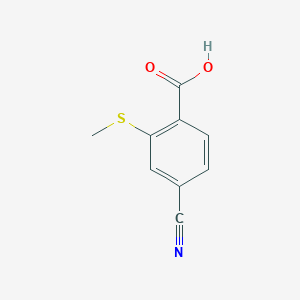
![2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664436.png)


![tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13664450.png)


